molecular formula C14H9Br2IN2O2 B3726865 4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide

4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide

Cat. No.: B3726865
M. Wt: 523.95 g/mol
InChI Key: IKQJTLHFLZLNDW-WSVATBPTSA-N
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Description

4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide is a complex organic compound characterized by the presence of bromine, iodine, and hydroxyl functional groups

Properties

IUPAC Name

4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2IN2O2/c15-10-3-1-8(2-4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQJTLHFLZLNDW-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=C(C(=CC(=C2)Br)I)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzamide and 5-bromo-2-hydroxy-3-iodobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzamide and 5-bromo-2-hydroxy-3-iodobenzaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form an alkyl group.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: By affecting these molecular targets, the compound can influence various cellular pathways, such as apoptosis (programmed cell death) and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[(Z)-(5-iodofuran-2-yl)methylideneamino]benzamide: This compound has a similar structure but contains a furan ring instead of a phenyl ring.

    4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2-ylidene)benzamide: This compound features a quinoline and thiazoline moiety, offering different biological activities.

Uniqueness

4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide is unique due to the presence of multiple halogen atoms and a hydroxyl group, which confer distinct chemical reactivity and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide
Reactant of Route 2
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4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide

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